N-cycloheptyl-N'-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine
Description
N-cycloheptyl-N’-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cycloheptyl group, a fluoro-substituted phenyl ring, and an ethane-1,2-diamine backbone
Properties
IUPAC Name |
N-cycloheptyl-N'-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2S/c1-22(20,21)14-8-9-16(15(17)12-14)19-11-10-18-13-6-4-2-3-5-7-13/h8-9,12-13,18-19H,2-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFGZILYMVQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCNC2CCCCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated ethane-1,2-diamine, reacts with a cycloheptyl amine and a fluoro-substituted phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-cycloheptyl-N’-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-N’-(2-chloro-4-methylsulfonylphenyl)ethane-1,2-diamine
- N-cycloheptyl-N’-(2-bromo-4-methylsulfonylphenyl)ethane-1,2-diamine
- N-cycloheptyl-N’-(2-iodo-4-methylsulfonylphenyl)ethane-1,2-diamine
Uniqueness
N-cycloheptyl-N’-(2-fluoro-4-methylsulfonylphenyl)ethane-1,2-diamine is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
